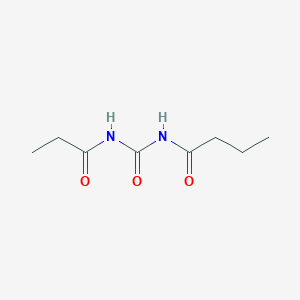
N-(propanoylcarbamoyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propanoylcarbamoyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to a propanoyl group and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propanoylcarbamoyl)butanamide can be achieved through the reaction of butanamide with propanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of reactants, controlled addition of reagents, and efficient removal of by-products to optimize the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(propanoylcarbamoyl)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: Oxidative reactions can convert the amide group into carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can transform the carbonyl group into alcohols or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Propanoic acid and butanoic acid.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(propanoylcarbamoyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(propanoylcarbamoyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simple amide with a butanamide group, lacking the propanoyl group.
Propanamide: An amide with a propanoyl group, lacking the butanamide group.
N-(butanoylcarbamoyl)propanamide: A similar compound with the positions of the propanoyl and butanamide groups reversed.
Uniqueness
N-(propanoylcarbamoyl)butanamide is unique due to the presence of both propanoyl and butanamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
873384-48-6 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-(propanoylcarbamoyl)butanamide |
InChI |
InChI=1S/C8H14N2O3/c1-3-5-7(12)10-8(13)9-6(11)4-2/h3-5H2,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
JPXXANMIYFROPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















